molecular formula C24H27NO4 B1334001 Fmoc-gabapentin CAS No. 882847-19-0

Fmoc-gabapentin

Cat. No.: B1334001
CAS No.: 882847-19-0
M. Wt: 393.5 g/mol
InChI Key: JQJOWILVGOJWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-gabapentin (CAS: 882847-19-0) is a chemically modified derivative of gabapentin, a widely used anticonvulsant and analgesic drug. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the primary amine of gabapentin. This modification enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions during coupling steps . Its molecular formula is C24H27NO4, with a molecular weight of 393.48 g/mol . This compound is primarily employed in research settings for synthesizing gabapentin-conjugated peptides or prodrugs, enabling targeted drug delivery or improved pharmacokinetic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-gabapentin typically involves the reaction of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is carried out in a basic medium, such as a borate buffer at pH 9.5, and is usually performed at room temperature. The reaction proceeds efficiently with a 2:1 molar ratio of Fmoc-Cl to gabapentin, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically monitored using high-performance liquid chromatography (HPLC) to ensure the complete conversion of gabapentin to this compound.

Chemical Reactions Analysis

Derivatization Reactions

Fmoc-gabapentin (2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl]acetic acid) is synthesized via the reaction of gabapentin with 9-fluorenylmethyl chloroformate (FMOC-Cl) under basic conditions (borate buffer, pH 9.5) . This reaction involves nucleophilic substitution at the primary amine group of gabapentin, forming a stable carbamate bond (Figure 1) .

Key Reaction Parameters

ParameterOptimal Conditions
FMOC-Cl/gabapentin ratio2:1
Reaction temperature25°C
Reaction time15 minutes
pH9.5

The reaction efficiency is influenced by:

  • pH : Lower pH (≤9.5) reduces FMOC-Cl degradation but slows derivatization .
  • Temperature : Degradation accelerates above 45°C, forming 9-fluorenylmethanol (FMOC-OH) as a byproduct .
  • Solvent : Acetonitrile/water mixtures prevent FMOC-Cl precipitation .

Competitive Degradation Pathways

FMOC-Cl degradation occurs concurrently with gabapentin derivatization in basic media, driven by hydrolysis and decarboxylation (Figure 2):
FMOC Cl+H2OFMOC OH+CO2+HCl\text{FMOC Cl}+\text{H}_2\text{O}\rightarrow \text{FMOC OH}+\text{CO}_2+\text{HCl} .

Degradation Dynamics

  • Time : FMOC-OH concentration increases linearly after 15 minutes .
  • Temperature : At 60–80°C, FMOC-Cl degrades completely within 15 minutes .
  • FMOC-Cl Stability : Acidic conditions stabilize FMOC-Cl; basic conditions accelerate degradation .

Two-Step vs. Single-Step Methodologies

A two-step derivatization protocol minimizes FMOC-Cl degradation:

  • Deprotonation : Gabapentin reacts with borate buffer (pH 9.5) for 5 minutes.
  • Derivatization : FMOC-Cl is added in acetonitrile .

Performance Comparison

MethodologyFMOC-OH FormationReaction Efficiency
Single-stepHigh40–60%
Two-stepLow85–95%

The two-step method reduces buffer volume, preventing FMOC-Cl precipitation .

Fmoc Group Removal

This compound undergoes deprotection under mild basic conditions (e.g., 10% dimethylaminopyridine/DMF), regenerating free gabapentin :
Fmoc gabapentinDMAPGabapentin+FMOC OH\text{Fmoc gabapentin}\xrightarrow{\text{DMAP}}\text{Gabapentin}+\text{FMOC OH}
This reaction is critical for synthesizing gabapentin derivatives (e.g., fluorescent conjugates) .

Degradation Mitigation Strategies

To optimize this compound synthesis:

  • Use excess FMOC-Cl (2:1 molar ratio) to offset degradation .
  • Maintain reaction temperatures ≤25°C .
  • Employ two-step protocols to limit FMOC-Cl exposure to basic media .

Scientific Research Applications

Peptide Synthesis

Fmoc-gabapentin as a Building Block:
this compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group acts as a protective group for the amino functional group of gabapentin, allowing for its incorporation into peptide chains without interference. This application is critical in the development of peptide-based therapeutics and research tools.

Efficiency in Derivatization:
Studies have demonstrated that using an FMOC-Cl/gabapentin ratio of 2:1 at 25 °C for 15 minutes yields cleaner and more efficient derivatization reactions. This efficiency is crucial for high-throughput synthesis and analysis in peptide chemistry .

Analytical Chemistry

Detection and Quantification:
this compound is employed in the derivatization of amino acids for detection and quantification via high-performance liquid chromatography (HPLC) or fluorescence analysis. The Fmoc group provides chromophore characteristics that enhance the sensitivity and specificity of detection methods .

Application Method Outcome
DerivatizationHPLC-PDAImproved detection efficiency
QuantificationFluorescence AnalysisEnhanced sensitivity

Medicinal Chemistry

Drug Development:
Research has investigated this compound's potential use in drug delivery systems due to its ability to modulate neurotransmitter systems. Its structural properties may facilitate the design of novel therapeutics targeting neurological disorders .

Case Studies:

  • A study highlighted the efficacy of gabapentin derivatives, including this compound, in managing neuropathic pain, demonstrating significant pain reduction compared to placebo groups .
  • Another investigation focused on the role of gabapentin derivatives in treating anxiety disorders, showcasing their potential as adjunctive therapies .

Biological Research

Modulation of Neurotransmitter Systems:
this compound has been utilized in studies examining its effects on neurotransmitter release, particularly glutamate. By inhibiting glutamate release and interfering with NMDA receptor activation, it contributes to understanding mechanisms underlying neurological conditions .

Impact on Cellular Function:
Research indicates that this compound influences cellular functions by binding to the α2δ-1 subunit of voltage-gated calcium channels, thereby reducing neuronal excitability and pain signal transmission .

Mechanism of Action

The mechanism of action of Fmoc-gabapentin is primarily related to its parent compound, gabapentin. Gabapentin exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium ions into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate . The Fmoc group itself does not significantly alter the mechanism of action but facilitates the use of gabapentin in various synthetic and analytical applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Fmoc-gabapentin with structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications
This compound 882847-19-0 C24H27NO4 393.48 Contains Fmoc-protected amine; cyclohexane backbone with acetic acid moiety. Peptide synthesis, prodrug development .
Gabapentin Hydrochloride 60142-95-2 C9H17NO2·HCl 207.7 Free amine; lacks Fmoc group. Anticonvulsant therapy, neuropathic pain management .
Fmoc-1-amino-cyclooctane carboxylic acid 222166-38-3 C24H27NO4 393.48 Cyclooctane ring instead of cyclohexane; structural isomer of this compound. Peptide backbone modification; limited solubility compared to this compound .
Gabapentin-lactam N/A C9H15NO 153.22 Cyclic lactam form of gabapentin; lacks Fmoc group. Metabolic studies; impurity analysis in gabapentin formulations .

Physicochemical Properties

  • Solubility : this compound is sparingly soluble in aqueous buffers but highly soluble in organic solvents (e.g., DMF, DCM), a property critical for SPPS . In contrast, gabapentin hydrochloride is water-soluble but requires pH adjustments for stability .
  • Stability : The Fmoc group in this compound is base-labile, enabling selective deprotection under mild conditions (e.g., 20% piperidine in DMF). This contrasts with gabapentin-lactam, which is resistant to enzymatic degradation .

Peptide-Prodrug Systems

This compound has been conjugated to cell-penetrating peptides (CPPs) for enhanced blood-brain barrier (BBB) transport. For example, a 2022 study demonstrated that this compound-CPP conjugates achieved 40% higher brain accumulation in murine models compared to unmodified gabapentin .

Limitations and Challenges

  • Cost : At ~$250/250 mg (Sigma-Aldrich), this compound is significantly more expensive than gabapentin hydrochloride ($50/g) .
  • Stereochemical Complexity : The cyclohexane ring in this compound introduces conformational variability, complicating NMR characterization compared to linear analogues like Fmoc-Dab(Boc)-OH .

Biological Activity

Fmoc-gabapentin is a derivative of gabapentin, a drug primarily used for the treatment of neuropathic pain and as an anticonvulsant. The addition of the Fmoc (9-fluorenylmethoxycarbonyl) group enhances its properties, particularly in analytical chemistry and drug formulation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Gabapentin, and by extension this compound, exerts its effects through several key mechanisms:

  • Calcium Channel Modulation : Gabapentin binds to the auxiliary subunit of voltage-gated calcium channels (VGCCs), inhibiting neurotransmitter release and reducing neuronal excitability. This action is crucial in alleviating neuropathic pain and preventing seizures .
  • GABA Synthesis Enhancement : Gabapentin increases the synthesis of GABA (gamma-aminobutyric acid), a neurotransmitter that plays a significant role in inhibiting neuronal firing. This modulation contributes to its anxiolytic and anticonvulsant effects .
  • Reduction of Neurotransmitter Release : It decreases the release of several monoamine neurotransmitters, which may contribute to its analgesic properties .

2.1 Pharmacological Effects

This compound has been studied for its potential applications beyond those of gabapentin itself. Research indicates:

  • Analgesic Properties : In various animal models, this compound has shown efficacy in reducing pain sensitivity, particularly in models of chronic pain .
  • Neuroprotective Effects : Studies have demonstrated that gabapentin can prevent neuronal death in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) .
  • Anxiolytic Activity : Similar to gabapentin, this compound exhibits potential anxiolytic effects, making it a candidate for treating anxiety disorders .

2.2 Derivatization Studies

The derivatization of gabapentin with Fmoc-Cl (Fmoc-chloride) has been explored to enhance its detection and quantification through high-performance liquid chromatography (HPLC). Key findings from recent studies include:

  • Optimal Reaction Conditions : The optimal ratio for the derivatization reaction was found to be 2:1 (Fmoc-Cl to gabapentin), conducted at 25°C for 15 minutes. This condition yielded cleaner and more efficient results compared to other ratios .
  • Degradation Considerations : The degradation of Fmoc-Cl to FMOC-OH occurs under basic conditions, which can affect the efficiency of the derivatization process. Understanding these conditions is crucial for accurate analytical assessments .

Table 1: Parameters Evaluated in Derivatization Reactions

ParameterOptimal Value
Fmoc-Cl/Gabapentin Ratio2:1
Temperature25°C
Reaction Time15 minutes
pHBasic conditions

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Chronic Pain Management : A study evaluating the effects of this compound on rats with chronic constriction injury demonstrated significant reductions in mechanical allodynia and thermal hyperalgesia, indicating its potential as an effective analgesic agent .
  • Neurodegenerative Disease Models : In models simulating neurodegenerative conditions, this compound was shown to reduce markers of neuronal damage and inflammation, suggesting its utility in neuroprotection .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Fmoc-gabapentin with high purity for pharmacological studies?

  • Methodological Answer : Synthesis should prioritize regioselective Fmoc protection of gabapentin’s amine group under anhydrous conditions. Use HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS) to confirm identity and purity. Include characterization data such as 1H^1H-NMR (e.g., δ 7.2–7.4 ppm for Fmoc aromatic protons) and FT-IR (e.g., 1700–1750 cm1^{-1} for carbonyl groups) . Experimental protocols must detail reaction stoichiometry, solvent systems (e.g., DMF/DCM mixtures), and purification steps (e.g., silica gel chromatography) to ensure reproducibility .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via UPLC-MS over 30-day intervals. Compare degradation products against known impurities (e.g., free gabapentin or Fmoc cleavage byproducts) using reference standards . Statistical analysis (e.g., ANOVA) should assess significance of degradation rates .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Perform meta-analysis of existing literature to identify variables influencing discrepancies, such as assay type (e.g., in vitro vs. in vivo), cell line specificity, or concentration ranges. Replicate key experiments under standardized conditions (e.g., uniform IC50_{50} protocols) and apply Bland-Altman plots to quantify bias between datasets . Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .

Q. What computational strategies are effective for predicting this compound’s interaction with neurological targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model binding to GABA transporters or voltage-gated calcium channels. Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories. Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties, ensuring alignment with experimental ADME data .

Q. How can this compound’s metabolic pathways be elucidated in preclinical models?

  • Methodological Answer : Administer 14C^{14}C-radiolabeled this compound to rodent models and collect plasma, urine, and feces at timed intervals. Identify metabolites via high-resolution LC-QTOF-MS and compare fragmentation patterns with synthetic standards. Use kinetic modeling (e.g., non-compartmental analysis) to calculate clearance rates and tissue distribution .

Q. Experimental Design & Data Analysis

Q. What statistical methods are recommended for dose-response studies involving this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50} values. Use bootstrapping (≥1000 iterations) to estimate confidence intervals. For in vivo studies, incorporate mixed-effects models to account for inter-subject variability .

Q. How to optimize HPLC conditions for separating this compound from its diastereomers?

  • Methodological Answer : Screen chiral stationary phases (e.g., Chiralpak IA) with mobile phases containing 0.1% formic acid in hexane/isopropanol (90:10). Adjust column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to enhance resolution. Validate method robustness via ICH Q2(R1) guidelines .

Q. Interdisciplinary Applications

Q. Can this compound be integrated into peptide-based drug delivery systems?

  • Methodological Answer : Evaluate conjugation efficiency via Fmoc deprotection kinetics (monitored by UV-Vis at 301 nm). Characterize peptide-Fmoc-gabapentin conjugates using MALDI-TOF and circular dichroism to confirm structural integrity. Assess cellular uptake in BBB models (e.g., hCMEC/D3 cells) via confocal microscopy .

Properties

IUPAC Name

2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-22(27)14-24(12-6-1-7-13-24)16-25-23(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,1,6-7,12-16H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJOWILVGOJWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373234
Record name fmoc-gabapentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-19-0
Record name fmoc-gabapentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
Fmoc-gabapentin
Reactant of Route 3
Fmoc-gabapentin
Reactant of Route 4
Reactant of Route 4
Fmoc-gabapentin
Reactant of Route 5
Reactant of Route 5
Fmoc-gabapentin
Reactant of Route 6
Fmoc-gabapentin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.